molecular formula C17H14Cl2N2O3 B2474910 ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate CAS No. 338978-87-3

ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate

Cat. No.: B2474910
CAS No.: 338978-87-3
M. Wt: 365.21
InChI Key: WMRFBMZJZSZQCA-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate is a synthetic organic compound that belongs to the benzimidazole class of chemicals. This compound is characterized by the presence of a benzimidazole ring substituted with chloro groups and an ethyl ester moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 4-chlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid.

    Chlorination: The synthesized benzimidazole is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituents.

    Esterification: The chlorinated benzimidazole is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzimidazole derivatives.

    Hydrolysis: 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the benzimidazole ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The chloro substituents and ester group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate can be compared with other benzimidazole derivatives such as:

    Mebendazole: An antiparasitic drug with a similar benzimidazole core but different substituents.

    Albendazole: Another antiparasitic agent with structural similarities.

    Thiabendazole: Used as an antifungal agent.

The unique combination of chloro substituents and the ethyl ester group in this compound may confer distinct biological activities and chemical properties compared to these similar compounds.

Properties

IUPAC Name

ethyl 2-[6-chloro-2-(4-chlorophenyl)benzimidazol-1-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c1-2-23-16(22)10-24-21-15-9-13(19)7-8-14(15)20-17(21)11-3-5-12(18)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRFBMZJZSZQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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